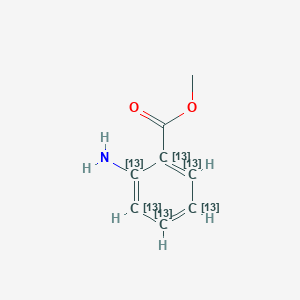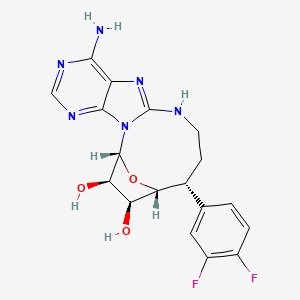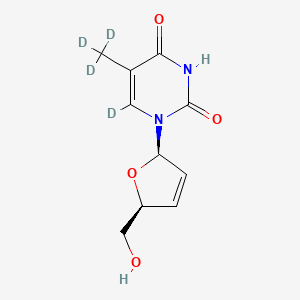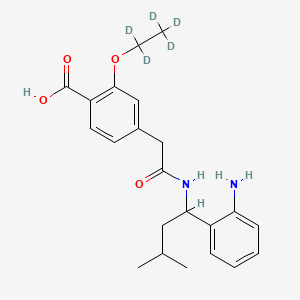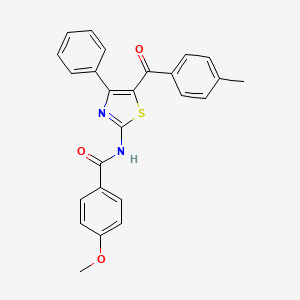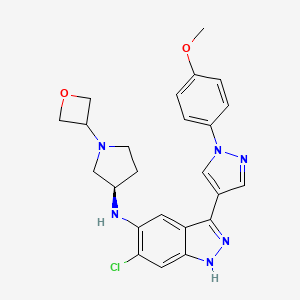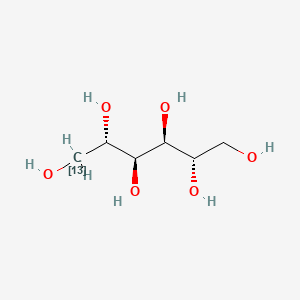
(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 is a deuterated derivative of a dipeptide compound Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected amino acids are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amide bonds using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Substitution reactions can occur at the amino groups or phenyl rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or alkylated products.
科学研究应用
®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 has several scientific research applications:
Chemistry: Used as a model compound in studying peptide synthesis and deuterium labeling techniques.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in drug development, particularly in the design of stable peptide-based drugs.
Industry: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用机制
The mechanism of action of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- ®-2-Amino-3-phenylpropanamido-3-phenylpropanoic acid
- (S)-2-((S)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
- ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d3
Comparison:
Deuterium Labeling: The presence of deuterium atoms in ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 enhances its stability and can alter its pharmacokinetic properties compared to non-deuterated analogs.
Stereochemistry: The specific stereochemistry ®-configuration can influence the compound’s biological activity and interaction with molecular targets.
Applications: Deuterated compounds are often preferred in metabolic studies and drug development due to their improved stability and reduced metabolic degradation.
This detailed article provides a comprehensive overview of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H20N2O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16-/m1/s1/i1D,3D,4D,7D,8D |
InChI 键 |
GKZIWHRNKRBEOH-WWXLJIKTSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)


![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)
